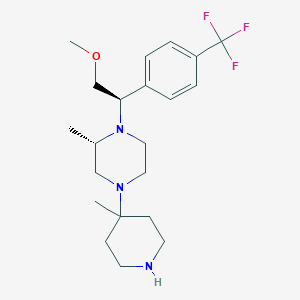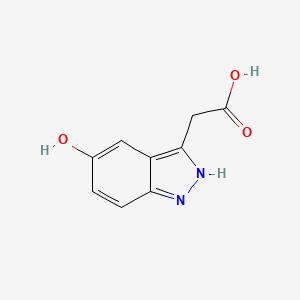
2-(Pyridin-3-ylmethyl)piperazine
Overview
Description
Synthesis Analysis
Several methods have been reported for the synthesis of piperazines, including those involving cyclization reactions. Notably, the cyclization of 1,2-diamine derivatives with sulfonium salts has been explored. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield piperazinopyrrolidinones .
Additionally, researchers have reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Scientific Research Applications
Antitumor Activity
Compounds containing pyridine or piperazine have been studied for their antitumor activity. For instance, derivatives with two indole systems separated by a heterocycle like pyridine or piperazine were evaluated for their activity against human cell lines. Pyridine derivatives showed more antitumor activity compared to piperazine derivatives. This suggests potential applications in cancer treatment (Andreani et al., 2008).
Receptor Binding and Potential Dopamine Ligands
Several compounds, including 3-(4-Benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine, have been synthesized and evaluated for their receptor binding affinities, particularly towards dopamine receptors. These compounds have shown potential as dopamine D4 receptor ligands, indicating applications in neurological research and potentially in the treatment of neurological disorders (Guca, 2014).
Alzheimer's Disease Therapy
Compounds such as 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides have been explored as selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation. This suggests their potential application in Alzheimer's disease therapy (Umar et al., 2019).
Antipsychotic Agents
The potential antipsychotic activity of 3-substituted 2-pyridinyl-1-piperazine derivatives has been investigated. The structure-activity relationship studies of these compounds indicate their potential use as atypical antipsychotic agents, possibly offering fewer side effects compared to classical antipsychotics (New et al., 1988).
Learning and Memory Facilitation
Compounds like 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates have been synthesized and tested for their effects on learning and memory facilitation in mice. This research suggests potential applications in cognitive enhancement or in the treatment of cognitive disorders (Ming-zhu, 2012).
Antiallergic Activity
N-(Pyridin-2-yl)-3-(piperazin-1-yl) propanamides have been synthesized and tested for antiallergic activity, indicating potential therapeutic applications in allergy treatments (Courant et al., 1993).
Future Directions
properties
IUPAC Name |
2-(pyridin-3-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10/h1-3,7,10,12-13H,4-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRUGXBWLCRZAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660837 | |
| Record name | 2-[(Pyridin-3-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-ylmethyl)piperazine | |
CAS RN |
907972-02-5 | |
| Record name | 2-[(Pyridin-3-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




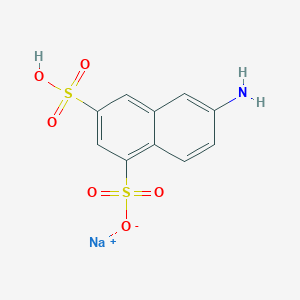
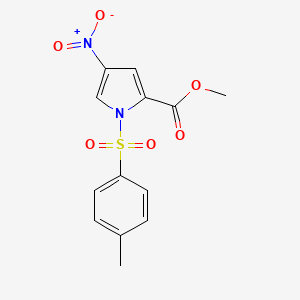
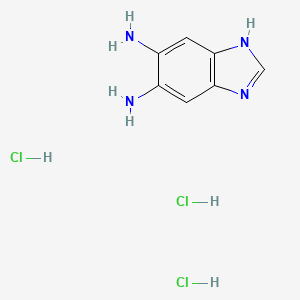


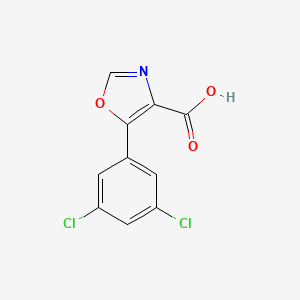
![Diethoxyphosphinothioyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1498302.png)
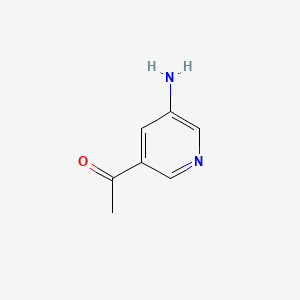

![Diethyl {[4-(4-methoxyphenoxy)-3,5-dinitrophenyl]methylidene}propanedioate](/img/structure/B1498308.png)
